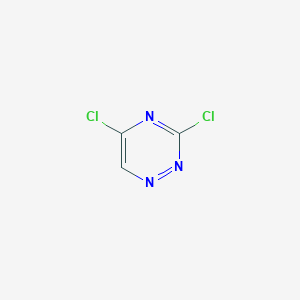

3,5-Dichloro-1,2,4-triazine

Description

BenchChem offers high-quality 3,5-Dichloro-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3/c4-2-1-6-8-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIJYRPECFTEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483083 | |

| Record name | 3,5-dichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59631-75-3 | |

| Record name | 3,5-dichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-1,2,4-triazine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Dichloro-1,2,4-Triazine

Abstract

This technical guide provides a comprehensive analysis of 3,5-dichloro-1,2,4-triazine , a highly electron-deficient heterocyclic scaffold used as a critical intermediate in medicinal chemistry and agrochemical synthesis. Unlike its symmetrical isomer (cyanuric chloride, 1,3,5-triazine), the 1,2,4-triazine core possesses distinct asymmetry, resulting in unique regioselective reactivity profiles. This document details its physicochemical properties, synthesis via chlorination of 6-azauracil, regioselective nucleophilic aromatic substitution (

Introduction: The Asymmetric Electron-Deficient Core

The 1,2,4-triazine ring system is characterized by a high degree of electron deficiency due to the presence of three nitrogen atoms within a six-membered aromatic ring. In 3,5-dichloro-1,2,4-triazine , the presence of two chlorine atoms at the C3 and C5 positions exacerbates this deficiency, making the molecule a potent electrophile.

Key Structural Differentiators:

-

Asymmetry: Unlike 2,4,6-trichloro-1,3,5-triazine, the C3 and C5 positions in the 1,2,4-isomer are chemically non-equivalent.

-

Dipole Moment: The arrangement of nitrogens (N1-N2 bond) creates a strong dipole, influencing the orientation of incoming nucleophiles.

-

Reactivity Hotspots: The C5 position is generally more electrophilic than C3, a property exploited for sequential functionalization.

Physicochemical Profile

The following data summarizes the core physical properties of 3,5-dichloro-1,2,4-triazine. Note that due to its high reactivity and sensitivity to moisture, it is often generated in situ or stored under inert atmosphere.

| Property | Value / Description |

| IUPAC Name | 3,5-Dichloro-1,2,4-triazine |

| CAS Number | 59631-75-3 |

| Molecular Formula | |

| Molecular Weight | 149.97 g/mol |

| Appearance | Off-white to yellow crystalline solid (low melting) |

| Density (Predicted) | |

| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to chlorohydroxy-triazines |

Synthetic Routes & Experimental Protocols

The primary synthetic route involves the chlorination of 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil). This transformation requires vigorous dehydrating chlorination conditions.

Protocol: Chlorination of 6-Azauracil

-

Reaction Type: Deoxychlorination

-

Precursor: 6-Azauracil (CAS: 461-89-2)

-

Reagents: Phosphorus Oxychloride (

), Phosphorus Pentachloride (

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Reagent Addition: Charge the flask with 6-azauracil (10.0 mmol). Add

(10 mL, excess) as the solvent and chlorinating agent. Add -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds. -

Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Extraction: Pour the viscous residue slowly onto crushed ice (100 g) with vigorous stirring to decompose residual phosphoryl chlorides. Extract immediately with Dichloromethane (DCM) (

mL). -

Purification: Wash the organic layer with cold saturated

and brine. Dry over anhydrous

Reactivity & Mechanistic Insight

Regioselective Nucleophilic Aromatic Substitution ( )

The defining feature of 3,5-dichloro-1,2,4-triazine is its ability to undergo sequential substitution.

-

First Substitution (C5 Position): The C5 carbon is the most electron-deficient site. It is flanked by N4 and is para to N2, receiving significant electron withdrawal without the steric hindrance found at C3 (which is flanked by N2 and N4 but often less reactive in this specific scaffold).

-

Second Substitution (C3 Position): After the first substitution (e.g., with an amine), the ring becomes more electron-rich, requiring harsher conditions (higher temperature) to displace the second chlorine at C3.

General Reaction Scheme:

Inverse Electron Demand Diels-Alder (IEDDA)

1,2,4-Triazines are classic electron-poor dienes (azadienes). They react with electron-rich dienophiles (e.g., enamines, norbornene, alkynes) to form substituted pyridines.

-

Mechanism:

-

[4+2] Cycloaddition: The dienophile adds across C3 and C6 of the triazine.

-

Retro-Diels-Alder: Spontaneous extrusion of nitrogen gas (

). -

Aromatization: Loss of the leaving group or oxidation yields the pyridine derivative.

-

This pathway is invaluable for converting the triazine core into highly substituted pyridine pharmacophores.

Visualization of Chemical Logic

The following diagram illustrates the regioselectivity and the IEDDA reaction pathway.

Caption: Figure 1: Reactivity map of 3,5-dichloro-1,2,4-triazine showing C5-selective nucleophilic attack and IEDDA-mediated transformation to pyridines.

Applications in Drug Discovery

-

Kinase Inhibitors: The 1,2,4-triazine core serves as a bioisostere for pyrimidines and pyridines in ATP-competitive inhibitors.

-

DGK Inhibitors: Recent patents (e.g., WO2024108100) utilize 3,5-dichloro-1,2,4-triazine as a starting material to synthesize inhibitors of Diacylglycerol Kinase (DGK), replacing bicyclic cores like quinoxalines to tune solubility and metabolic stability.

-

Bioorthogonal Chemistry: While 1,2,4,5-tetrazines are faster, 1,2,4-triazines offer tunable kinetics for bioorthogonal ligation via IEDDA, useful in prodrug activation strategies.

Safety & Handling

-

Hazards: Corrosive, causes severe skin burns and eye damage. Potent lachrymator.

-

Storage: Store at -20°C under Argon. Moisture sensitive (hydrolyzes to release HCl).

-

Waste: Quench all reaction mixtures with aqueous base before disposal. Segregate from oxidizing agents.

References

-

BenchChem. "Reactions of 2,4-Dichloro-1,3,5-triazine with Nucleophiles." Technical Support Center. Accessed Jan 30, 2026.[1] Link

-

PubChem. "3,5-Dichloro-1,2,4-triazine (CID 12264933)."[2] National Center for Biotechnology Information. Accessed Jan 30, 2026.[1] Link

-

Boger, D. L., et al. "Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines."[3][4] National Institutes of Health (PMC). Accessed Jan 30, 2026.[1] Link

-

Google Patents. "Heteroaryl fluoroalkenes as DGK inhibitors (WO2024108100A1)." WIPO / Google Patents. Accessed Jan 30, 2026.[1] Link

-

ChemSrc. "3,5-Dichloro-1,2,4-triazine Physicochemical Properties." ChemSrc Database. Accessed Jan 30, 2026.[1] Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. 3,5-Dichloro-1,2,4-triazine | C3HCl2N3 | CID 12264933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inverse Electron Demand Diels-Alder-Type Heterocycle Syntheses with 1,2,3-Triazine 1-Oxides: Expanded Versatility [organic-chemistry.org]

- 4. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-dichloro-1,2,4-triazine. Given the limited availability of experimental data for this specific isomer in public-domain literature, this document synthesizes theoretical predictions, principles of spectroscopic analysis, and detailed experimental protocols. It serves as a foundational resource for researchers aiming to identify, characterize, or utilize this compound in synthetic chemistry and drug development. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into expected spectral features and the methodologies to obtain them.

Introduction: The Context of 3,5-Dichloro-1,2,4-triazine

The 1,2,4-triazine core is a significant heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of halogen substituents, such as chlorine, can profoundly modulate the electronic properties, reactivity, and biological profile of the parent ring system. 3,5-Dichloro-1,2,4-triazine is a lesser-studied isomer compared to its more common counterpart, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)[1]. This relative obscurity in the literature necessitates a robust framework for its unambiguous identification and characterization, which is heavily reliant on modern spectroscopic techniques.

This guide addresses the critical need for a detailed spectroscopic profile of 3,5-dichloro-1,2,4-triazine. By combining theoretical predictions with established analytical protocols, we provide a self-validating system for its characterization.

Figure 1: Molecular structure of 3,5-dichloro-1,2,4-triazine and the primary spectroscopic methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the absence of published experimental NMR data for 3,5-dichloro-1,2,4-triazine, this section focuses on a predictive analysis based on established principles of NMR spectroscopy for heterocyclic and halogenated compounds.

Predicted ¹H NMR Spectrum

The 3,5-dichloro-1,2,4-triazine molecule possesses a single proton attached to the carbon at the 6-position.

-

Chemical Shift (δ): The chemical environment of this proton is highly electron-deficient due to the electronegativity of the three nitrogen atoms and the two chlorine atoms in the ring. Aromatic protons in 1,3,5-triazine are observed at approximately 9.2 ppm[2]. The 1,2,4-triazine ring is also electron-poor. Therefore, the lone proton (H-6) is expected to be significantly deshielded, with a predicted chemical shift in the range of 8.5 - 9.5 ppm .

-

Multiplicity: As there are no adjacent protons, the signal for H-6 will be a singlet (s) .

-

Integration: The integral of this singlet will correspond to one proton.

Predicted ¹³C NMR Spectrum

The molecule has three distinct carbon atoms. Symmetry considerations indicate that three separate signals should be observed in the proton-decoupled ¹³C NMR spectrum[3].

-

C-3 and C-5: These carbons are bonded to both a nitrogen and a chlorine atom. The strong deshielding effect of the electronegative nitrogen and chlorine atoms will shift these signals significantly downfield. Their predicted chemical shifts are in the range of 155 - 170 ppm .

-

C-6: This carbon is bonded to a proton and is situated between two nitrogen atoms. It will also be deshielded, but likely to a lesser extent than C-3 and C-5. Its predicted chemical shift is in the range of 145 - 155 ppm .

Table 1: Predicted NMR Spectroscopic Data for 3,5-Dichloro-1,2,4-triazine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | 8.5 - 9.5 | Singlet (s) | 1H (H-6) |

| ¹³C | 155 - 170 | Singlet | C-3, C-5 |

| 145 - 155 | Singlet | C-6 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 3,5-dichloro-1,2,4-triazine.

Materials:

-

3,5-Dichloro-1,2,4-triazine sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chlorinated compounds often have good solubility in CDCl₃[4]. If solubility is an issue, DMSO-d₆ can be used.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm)[5].

-

Use a standard 90° pulse sequence[6].

-

Set the relaxation delay (d1) to at least 5 times the longest expected T1 relaxation time (typically 2-5 seconds for small molecules) to ensure accurate integration.

-

Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Figure 2: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups and the overall fingerprint of a molecule.

Predicted IR Spectrum

-

C-H Stretching: The aromatic C-H stretch from the H-6 position is expected to appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

C=N and C=C Stretching (Ring Vibrations): Heteroaromatic rings exhibit characteristic stretching vibrations. For triazines, strong bands are typically observed in the 1400-1600 cm⁻¹ region[7].

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600-850 cm⁻¹ . Dichloro-1,3,5-triazines show a characteristic C-Cl stretching band around 840 cm⁻¹[2].

Table 2: Predicted IR Absorption Bands for 3,5-Dichloro-1,2,4-triazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Weak to Medium | Aromatic C-H Stretch |

| 1400 - 1600 | Medium to Strong | C=N, C=C Ring Stretching |

| 600 - 850 | Strong | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The thin solid film method is also a viable and simple option[8].

Materials:

-

3,5-Dichloro-1,2,4-triazine sample (~1-2 mg)

-

Potassium Bromide (KBr), IR grade (for pellet method)

-

Volatile solvent (e.g., methylene chloride) for thin film method

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (with ATR accessory if applicable)

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a few drops of a volatile solvent like methylene chloride.

-

Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[8].

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight of 3,5-dichloro-1,2,4-triazine is 150 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks because of the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

[M]⁺: The peak corresponding to two ³⁵Cl isotopes (C₃H³⁵Cl₂N₃) will be at m/z 149.

-

[M+2]⁺: The peak for one ³⁵Cl and one ³⁷Cl (C₃H³⁵Cl³⁷ClN₃) will be at m/z 151.

-

[M+4]⁺: The peak for two ³⁷Cl isotopes (C₃H³⁷Cl₂N₃) will be at m/z 153.

-

The expected intensity ratio of these peaks will be approximately 9:6:1 .

-

-

Fragmentation: The fragmentation of 1,2,4-triazines can be complex. Common fragmentation pathways for halogenated heterocyclic compounds involve the loss of the halogen atom or the entire substituent. A study on monocyclic 1,2,4-triazines indicated that the loss of a nitrogen molecule (N₂) is a relatively minor fragmentation pathway[9]. Potential fragmentation could involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN).

Table 3: Predicted Mass Spectrometry Data for 3,5-Dichloro-1,2,4-triazine

| m/z | Predicted Identity | Key Features |

| 149, 151, 153 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster with a ~9:6:1 ratio. |

| 114, 116 | [M-Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule[10].

Materials:

-

3,5-Dichloro-1,2,4-triazine sample (~1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine the optimal ionization polarity[11].

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-300).

-

Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion[12].

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the characteristic isotopic cluster of the molecular ion.

-

If fragmentation is observed, analyze the fragment ions to propose a fragmentation pathway.

-

Conclusion

The spectroscopic characterization of 3,5-dichloro-1,2,4-triazine, while hampered by a lack of readily available experimental data, can be approached systematically through a combination of theoretical prediction and established experimental protocols. This guide provides the necessary framework for researchers to confidently identify and characterize this compound. The predicted ¹H and ¹³C NMR, IR, and MS data serve as a benchmark for the analysis of experimentally obtained spectra. By following the detailed protocols outlined herein, scientists in both academic and industrial settings can generate the robust data required for their research and development endeavors.

References

-

PubChem. 3,5-Dichloro-1,2,4-triazine. National Center for Biotechnology Information. [Link]

-

Structural characterization of triazines. [Link]

-

1,3,5-Triazines. Comprehensive Organic Functional Group Transformations. [Link]

-

Chemsrc. 3,5-Dichloro-1,2,4-triazine. [Link]

-

Journal of the Chemical Society B: Physical Organic. 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. [Link]

-

A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health. [Link]

-

The mass spectra of 1,2,4-triazines and related compounds. Sci-Hub. [Link]

-

IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

1,3,5-Triazine. Wikipedia. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Sampling of solids in IR spectroscopy. Slideshare. [Link]

-

Basic Practical NMR Concepts. Michigan State University, Department of Chemistry. [Link]

-

General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Basic NMR Concepts. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. [Link]

-

Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. ACS Publications. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

-

THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Ohio State University Knowledge Bank. [Link]

Sources

- 1. zefsci.com [zefsci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tdx.cat [tdx.cat]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.bu.edu [sites.bu.edu]

- 7. DSpace [kb.osu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sci-Hub. The mass spectra of 1,2,4‐triazines and related compounds / Organic Mass Spectrometry, 1971 [sci-hub.box]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. elementlabsolutions.com [elementlabsolutions.com]

Precision Engineering of the 1,2,4-Triazine Core: A Guide to Nucleophilic Substitution on 3,5-Dichloro-1,2,4-triazine

This guide outlines the precise chemical behavior and synthetic utility of 3,5-Dichloro-1,2,4-triazine , a scaffold distinct from its symmetric cousin, cyanuric chloride (1,3,5-triazine). It addresses the critical challenge of regioselectivity —controlling the sequential displacement of chlorine atoms at the electronically distinct C5 and C3 positions.

Executive Summary: The Asymmetric Advantage

In medicinal chemistry, the 1,2,4-triazine nucleus serves as a bioisostere for pyrimidines and pyridines, offering unique hydrogen-bonding vectors and solubility profiles. Unlike the symmetric 1,3,5-triazine (cyanuric chloride), where all three positions are initially equivalent, 3,5-dichloro-1,2,4-triazine possesses inherent electronic asymmetry. This asymmetry dictates a predictable, yet often misunderstood, hierarchy of reactivity that allows for the sequential installation of two different nucleophiles without the need for protecting groups.

This guide provides a validated roadmap for exploiting this reactivity, moving beyond "trial-and-error" synthesis to rational design.

Electronic Landscape & Regioselectivity

The reactivity of 3,5-dichloro-1,2,4-triazine is governed by the electron-deficiency imposed by the three nitrogen atoms. However, the positions are not equal.

-

C5 Position (The "Para-like" Center): Located "para" to N2 and "ortho" to N4. This position is the most electron-deficient and kinetically active site. It is the primary site for nucleophilic attack (

). -

C3 Position (The "Amidine-like" Center): Flanked by N2 and N4. While still activated, it is less electrophilic than C5 due to the specific mesomeric effects of the adjacent nitrogens.

-

C6 Position: Occupied by a proton (in the 3,5-dichloro derivative), this position is generally inert to substitution but critical for NMR characterization.

The Golden Rule of Reactivity:

Under controlled conditions (low temperature, stoichiometric control), nucleophiles will selectively displace the C5-chlorine first, yielding a 5-substituted-3-chloro-1,2,4-triazine intermediate. The C3-chlorine can then be displaced in a second, higher-energy step.

Visualization: Reactivity Flow

Caption: Sequential displacement logic. The C5 position is the kinetic gateway, allowing selective mono-functionalization before C3 activation.

Experimental Protocols

Synthesis of the Scaffold

Commercially available, but often synthesized in-house to ensure purity.

-

Precursor: 1,2,4-Triazine-3,5(2H,4H)-dione (6-azauracil derivatives).

-

Reagent: Phosphorus oxychloride (

) with a tertiary amine base (e.g., -

Key Precaution: The product is hydrolytically sensitive. Store under inert atmosphere at -20°C.

Protocol A: Selective C5-Substitution (Mono-functionalization)

Objective: Isolate the 5-amino-3-chloro-1,2,4-triazine derivative.

-

Preparation: Dissolve 3,5-dichloro-1,2,4-triazine (1.0 mmol) in anhydrous THF or DCM (5 mL). Cool to 0°C (ice bath).

-

Addition: Add the amine nucleophile (1.0 mmol) dropwise.

-

Base: Add DIPEA (1.1 mmol) dropwise. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (the starting material disappears rapidly).

-

Workup: Quench with cold water. Extract with EtOAc. Wash with brine. Dry over

. -

Purification: Flash chromatography. Crucial: Do not heat the column; the C3 chlorine is labile.

Protocol B: C3-Substitution (Bis-functionalization)

Objective: Displace the remaining C3-chlorine to form the final 3,5-disubstituted product.

-

Substrate: Use the 5-substituted intermediate from Protocol A.

-

Solvent: 1,4-Dioxane or Acetonitrile.

-

Nucleophile: Add Nucleophile 2 (1.5–2.0 eq).

-

Conditions: Heat to 60–80°C (or reflux) for 2–6 hours.

-

Workup: Standard aqueous extraction.

-

Purification: Recrystallization or HPLC is often required to separate trace hydrolysis byproducts.

Quantitative Data Summary

| Parameter | C5 Substitution (Step 1) | C3 Substitution (Step 2) |

| Temperature | 0°C to 25°C | 60°C to Reflux |

| Time | 0.5 – 2 Hours | 4 – 12 Hours |

| Equivalents (Nu) | 1.0 (Strict stoichiometry) | 1.5 – 3.0 (Excess) |

| Solvent Polarity | Aprotic (DCM, THF) | Polar Aprotic (Dioxane, DMF) |

| Major Side Reaction | Hydrolysis to 5-hydroxy (if wet) | Hydrolysis to 3-hydroxy |

Characterization & Troubleshooting (E-E-A-T)

Distinguishing Regioisomers (The HMBC Method)

Never assume regiochemistry based solely on precedent. Use 2D NMR to validate.

-

H6 Proton: The singlet for H6 (typically

8.5–9.5 ppm) is the diagnostic handle. -

HMBC Correlation:

-

C5-Substitution: The nucleophile's protons will show correlations to C5. The H6 proton shows a strong

to C5 and -

C3-Substitution: If the nucleophile were at C3, its protons would correlate to C3.

-

Definitive Proof: Look for the H6 to C5 correlation. In the 5-substituted product, the C5 carbon shift moves significantly upfield (shielded by the nucleophile) compared to the starting material, while C3 remains relatively deshielded.

-

Common Pitfalls

-

Hydrolysis: The C5-Cl bond is extremely sensitive to moisture. Using "wet" solvents will yield 1,2,4-triazin-5-one derivatives. Always use anhydrous solvents.

-

Over-reaction: Using excess nucleophile or heat in Step 1 will lead to a mixture of mono- and di-substituted products.

Case Study: Synthesis of a Lamotrigine Analog

Context: While Lamotrigine is typically synthesized via cyclization, the 3,5-dichloro scaffold allows for the rapid generation of analogs with different amines.

Target: 3-Amino-5-(4-methylpiperazin-1-yl)-1,2,4-triazine (Hypothetical analog).

-

Step 1: React 3,5-dichloro-1,2,4-triazine with 4-methylpiperazine (1 eq) at 0°C.

-

Result: Regioselective attack at C5. Product: 3-chloro-5-(4-methylpiperazin-1-yl)-1,2,4-triazine.

-

-

Step 2: React the intermediate with ammonia (excess) in dioxane at 80°C in a sealed tube.

-

Result: Displacement of C3-Cl. Final Product obtained.

-

References

-

Synthesis of 3,5-Dichloro-1,2,4-triazine

-

Nucleophilic Substitution Patterns

-

Modern Applications & Scaffolds

-

Patent Literature (Industrial Context)

Sources

- 1. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2024108100A1 - Heteroaryl fluoroalkenes as dgk inhibitors - Google Patents [patents.google.com]

The Strategic Utility of 3,5-Dichloro-1,2,4-triazine: A Technical Guide for Heterocyclic Chemistry

Foreword: The Untapped Potential of an Asymmetric Scaffold

In the vast landscape of heterocyclic building blocks available to the modern medicinal and materials chemist, the 1,2,4-triazine core holds a distinguished position. Its inherent asymmetry and rich electronic landscape offer a nuanced platform for the construction of complex molecular architectures. While its more symmetrical cousin, the 1,3,5-triazine, has been extensively explored, the strategic advantages of the 1,2,4-isomer remain a frontier for innovation. This guide delves into the heart of this scaffold, focusing on a particularly versatile and reactive starting material: 3,5-dichloro-1,2,4-triazine .

This document is intended for researchers, scientists, and drug development professionals. It is not a mere recitation of facts but a distillation of field-proven insights, designed to illuminate the causality behind experimental choices and to empower you to harness the full potential of this powerful heterocyclic building block. We will explore its synthesis, dissect its unique reactivity, and showcase its application in the rational design of targeted therapeutics and advanced materials.

Synthesis and Physicochemical Properties: Establishing a Foundation

A robust understanding of any building block begins with its synthesis and fundamental properties. While not as ubiquitously commercially available as its 1,3,5-triazine counterpart, 3,5-dichloro-1,2,4-triazine can be reliably prepared in the laboratory.

A Plausible Synthetic Pathway

The synthesis of the 1,2,4-triazine core typically involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine or a similar hydrazine derivative[1]. A common route to the 3,5-dichloro-1,2,4-triazine scaffold begins with the formation of a 1,2,4-triazine-3,5-dione precursor. This intermediate can then be subjected to chlorination to yield the target molecule.

Proposed Synthetic Scheme:

-

Cyclocondensation: Reaction of oxalamide with hydrazine hydrate can form 1,2,4-triazine-3,5-dione. This reaction establishes the core heterocyclic ring system.

-

Chlorination: The resulting dione can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅, at elevated temperatures to convert the carbonyl groups into chlorides, yielding 3,5-dichloro-1,2,4-triazine.

This two-step process provides a reliable method for accessing the key building block. Rigorous purification by recrystallization or column chromatography is essential to ensure the purity of the starting material for subsequent reactions.

Physicochemical Data

A summary of the key physicochemical properties of 3,5-dichloro-1,2,4-triazine is presented below. These parameters are crucial for designing reaction conditions and understanding the molecule's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₃HCl₂N₃ | PubChem CID 12264933 |

| Molecular Weight | 149.96 g/mol | PubChem CID 12264933 |

| Appearance | White to off-white crystalline solid | Typical for similar compounds |

| XLogP3 | 1.1 | PubChem CID 12264933 |

| Hydrogen Bond Donor Count | 0 | PubChem CID 12264933 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 12264933 |

The Heart of the Matter: Regioselective Reactivity

The synthetic utility of 3,5-dichloro-1,2,4-triazine lies in the differential reactivity of its two chlorine atoms. The positions C3 and C5 are not electronically equivalent, allowing for sequential and site-selective functionalization. This is the cornerstone of its application as a versatile building block.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

The electron-deficient nature of the 1,2,4-triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer-like intermediate, and the rate of substitution is influenced by the nature of the nucleophile and the reaction conditions.

Based on theoretical considerations and analogies with similar heterocyclic systems, the C5 position is generally more electrophilic and thus more reactive towards nucleophiles than the C3 position. This differential reactivity can be exploited to achieve selective monosubstitution at the C5 position under carefully controlled, milder conditions. Subsequent substitution at the C3 position typically requires more forcing conditions, such as higher temperatures.

Caption: Regioselective cross-coupling strategies.

Application in Drug Discovery: Scaffolding for Kinase Inhibitors

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal platform for designing enzyme inhibitors. 3,5-Dichloro-1,2,4-triazine is a particularly attractive starting point for the synthesis of libraries of potential kinase inhibitors.

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. The strategic placement of substituents around this core is crucial for achieving potency and selectivity. The sequential and regioselective functionalization of 3,5-dichloro-1,2,4-triazine allows for the systematic exploration of this chemical space.

For example, a common motif in kinase inhibitors is a substituted amine at one position and an aryl group at another. Using the methodologies described above, one could envision a synthetic strategy starting from 3,5-dichloro-1,2,4-triazine to rapidly generate a library of such compounds.

Caption: Workflow for kinase inhibitor scaffold synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are provided as a guide for researchers. They are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.

Protocol for Selective Monosubstitution with an Amine (SNAr)

Objective: To synthesize a 3-chloro-5-amino-1,2,4-triazine derivative.

Materials:

-

3,5-Dichloro-1,2,4-triazine

-

Amine of choice (e.g., morpholine, piperidine, aniline)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,5-dichloro-1,2,4-triazine (1.0 eq) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine (1.0-1.1 eq) dropwise, followed by the addition of DIPEA (1.2 eq) or K₂CO₃ (1.5 eq).

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), quench the reaction with water.

-

Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-5-amino-1,2,4-triazine.

Protocol for Selective Suzuki-Miyaura Coupling at C5

Objective: To synthesize a 3-chloro-5-aryl-1,2,4-triazine derivative.

Materials:

-

3,5-Dichloro-1,2,4-triazine

-

Arylboronic acid of choice

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3,5-dichloro-1,2,4-triazine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with nitrogen or argon (repeat three times).

-

Add the degassed solvent system.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 3-chloro-5-aryl-1,2,4-triazine.

Safety and Handling

3,5-Dichloro-1,2,4-triazine is a halogenated heterocyclic compound and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion and Future Outlook

3,5-Dichloro-1,2,4-triazine is a potent and versatile building block with significant untapped potential. Its differential reactivity at the C3 and C5 positions allows for the controlled and sequential introduction of a wide range of functional groups through both nucleophilic substitution and modern cross-coupling methodologies. This capability makes it an ideal starting point for the synthesis of diverse compound libraries for drug discovery, particularly in the area of kinase inhibitors, as well as for the development of novel organic materials. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of asymmetric scaffolds like 3,5-dichloro-1,2,4-triazine will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

-

PubChem Compound Summary for CID 12264933, 3,5-dichloro-1,2,4-triazine. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Semantic Scholar. Available at: [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers Media S.A. Available at: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

-

Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. MDPI. Available at: [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3,5-Dichloro-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of 3,5-Dichloro-1,2,4-triazine

3,5-Dichloro-1,2,4-triazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the triazine family, its rigid, nitrogen-rich core serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The two chlorine atoms attached to the 1,2,4-triazine ring are key to its utility, acting as reactive sites for sequential nucleophilic substitution. This allows for the controlled, stepwise introduction of various functional groups, making it a versatile building block in the construction of complex molecular architectures.[2][3]

The reactivity of the chlorine atoms is governed by the electron-deficient nature of the triazine ring. This inherent reactivity, while advantageous for synthesis, also presents challenges regarding the compound's stability and storage. Understanding the factors that influence the degradation of 3,5-Dichloro-1,2,4-triazine is paramount for ensuring its integrity from receipt to reaction, thereby guaranteeing the reproducibility of experimental results and the quality of downstream products.

This guide provides a comprehensive overview of the stability profile of 3,5-Dichloro-1,2,4-triazine, detailing its primary degradation pathways and offering field-proven strategies for its optimal storage and handling. Furthermore, it outlines a systematic approach to stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

Core Principles of Stability: A Mechanistic Perspective

The stability of 3,5-Dichloro-1,2,4-triazine is intrinsically linked to the reactivity of its carbon-chlorine bonds. The primary mechanism of degradation is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the displacement of the chloride ion. The most ubiquitous nucleophile in a laboratory setting is water, making hydrolysis a principal concern.

Hydrolytic Degradation

Under neutral or alkaline conditions, the reaction proceeds via direct nucleophilic attack by water or hydroxide ions on the triazine ring. The rate of hydrolysis is significantly influenced by pH.[4]

The proposed pathway for hydrolytic degradation involves a two-step process:

-

First Hydrolysis: Replacement of the first chlorine atom to form the monochloro-monohydroxy triazine intermediate.

-

Second Hydrolysis: Subsequent replacement of the second chlorine atom to yield the dihydroxy triazine derivative.

Figure 1: Proposed Hydrolytic Degradation Pathway. This diagram illustrates the stepwise replacement of chlorine atoms by hydroxyl groups in the presence of water.

Photodegradation

Many heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. For triazine derivatives, photodegradation can occur, leading to the formation of various photoproducts.[5] While specific photostability data for 3,5-Dichloro-1,2,4-triazine is limited, it is prudent to assume photosensitivity given its aromatic, heterocyclic structure. The ICH Q1B guideline on photostability testing recommends exposure to a combination of UV and visible light to assess the potential for photodegradation.[6]

Thermal Degradation

Thermal stability is a critical parameter, especially if the compound is subjected to elevated temperatures during storage or in a reaction. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.[7][8] Studies on related triazine derivatives have shown that they can possess high thermal stability, with decomposition temperatures often exceeding 200°C.[9][10] However, the specific thermal profile of 3,5-Dichloro-1,2,4-triazine should be determined empirically.

Recommended Storage and Handling Protocols

Based on the chemical properties of dichlorotriazines and general best practices for reactive chemical storage, the following protocols are recommended to ensure the long-term stability of 3,5-Dichloro-1,2,4-triazine:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic and other decomposition reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Prevents exposure to atmospheric moisture, a key reactant in hydrolysis, and oxygen, which can participate in oxidative degradation. |

| Light | Protect from light | Store in an amber vial or in a light-proof secondary container to prevent photodegradation.[5] |

| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents ingress of moisture and air. Glass is generally inert to reactive heterocyclic compounds. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | Avoids vigorous and potentially hazardous reactions. Acids and bases can catalyze hydrolysis. |

Handling Precautions:

-

Always handle 3,5-Dichloro-1,2,4-triazine in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

When weighing and transferring the solid, do so in a low-humidity environment to the extent possible.

-

For dissolution, use anhydrous solvents unless the reaction chemistry dictates otherwise.

Assessing Stability: A Framework for Forced Degradation Studies

To develop a comprehensive understanding of the stability of 3,5-Dichloro-1,2,4-triazine and to establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[7][11] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation and identify potential degradation products.

Figure 2: Forced Degradation Study Workflow. This diagram outlines the key stress conditions applied to a solution of the compound to induce degradation.

Experimental Protocol for Forced Degradation:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

-

Preparation of Stock Solution: Prepare a stock solution of 3,5-Dichloro-1,2,4-triazine in a suitable anhydrous solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and monitor for degradation over time. Neutralize with acid before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor for degradation.

-

Thermal Degradation: Dilute an aliquot of the stock solution with the solvent and incubate at 60°C.

-

Photolytic Degradation: Expose a solution of the compound to a light source that meets ICH Q1B requirements, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: At each time point, analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact compound without interference from any degradation products, process impurities, or other components in the sample matrix.[7][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14]

Example HPLC Method for Dichlorotriazine Analysis:

The following is a starting point for developing a stability-indicating reversed-phase HPLC method for 3,5-Dichloro-1,2,4-triazine. Method optimization will be required.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute more hydrophobic components, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or the λmax of the compound) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

Method Validation:

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the main peak from all degradation peaks), linearity, accuracy, precision, and robustness. The peak purity of the 3,5-Dichloro-1,2,4-triazine peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Conclusion

3,5-Dichloro-1,2,4-triazine is a valuable but reactive building block. Its stability is primarily challenged by its susceptibility to hydrolysis, which is catalyzed by both acidic and basic conditions. Photodegradation and thermal degradation are also potential concerns. To maintain the integrity of this compound, it is imperative to store it under refrigerated, dry, inert, and dark conditions.

For researchers and drug development professionals, a proactive approach to stability assessment is crucial. The implementation of forced degradation studies coupled with the development of a validated, stability-indicating HPLC method provides a robust framework for understanding the degradation pathways and ensuring the quality and reliability of 3,5-Dichloro-1,2,4-triazine in its journey from the stockroom to the final product. This diligence is a cornerstone of good scientific practice and is essential for the successful development of new chemical entities.

References

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

3,5-Dichloro-1,2,4-triazine | C3HCl2N3 | CID 12264933. PubChem. Available at: [Link]

-

Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. Available at: [Link]

-

[1][3][15]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Bentham Science. Available at: [Link]

-

Thermally Stable 3,6-Disubstituted 1,2,4,5-Tetrazines. Zeitschrift für Naturforschung B. Available at: [Link]

-

Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Springer. Available at: [Link]

-

s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

- Light-sensitive triazines possessing trichloromethyl groups. Google Patents.

-

Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC. Available at: [Link]

-

Chapter 3 – Structural characterization of triazines. ResearchGate. Available at: [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. Available at: [Link]

-

Thermochemistry of Evaporation and Sublimation of 2,4,6-Triazido-1,3,5-triazine. ResearchGate. Available at: [Link]

-

Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. Available at: [Link]

-

Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. DTIC. Available at: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of degradation products. Acta Pharmaceutica Sciencia. Available at: [Link]

-

Forced degradation and impurity profiling: A review. ScienceDirect. Available at: [Link]

-

Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI. Available at: [Link]

-

DSC & TGA Thermal Analysis.pptx. Slideshare. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. ResearchGate. Available at: [Link]

-

Thermogravimetric Analyzer (TGA). NETZSCH. Available at: [Link]

-

2.3. 1,3,5-Triazines. Science of Synthesis. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. US4619998A - Light-sensitive triazines possessing trichloromethyl groups - Google Patents [patents.google.com]

- 6. database.ich.org [database.ich.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medipol.edu.tr [medipol.edu.tr]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3,5-Disubstituted-1,2,4-Triazines: An Application Note and Protocol Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 3,5-disubstituted-1,2,4-triazines. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their wide range of biological activities. This document offers in-depth insights into the primary synthetic routes, mechanistic details, and practical guidance on reaction optimization and troubleshooting.

Introduction: The Significance of 1,2,4-Triazines

The 1,2,4-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The specific substitution pattern on the triazine ring plays a crucial role in modulating the biological activity of these compounds. The 3,5-disubstituted analogs, in particular, have garnered considerable attention for their potential as therapeutic agents. This guide focuses on the most common and versatile methods for the preparation of these valuable compounds.

Core Synthetic Strategy: Cyclocondensation of Amidrazones with 1,2-Dicarbonyl Compounds

The most widely employed and reliable method for the synthesis of 3,5-disubstituted-1,2,4-triazines is the cyclocondensation reaction between an amidrazone and a 1,2-dicarbonyl compound.[1] This approach offers a convergent and modular route to a diverse range of triazine derivatives.

Mechanistic Insights

The reaction proceeds through a well-established mechanism involving the initial nucleophilic attack of the more basic nitrogen atom of the amidrazone onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2,4-triazine ring. The electronic effects of the substituents on both the amidrazone and the dicarbonyl compound can influence the reaction rate and yield.

Figure 1: General mechanism for the synthesis of 3,5-disubstituted-1,2,4-triazines via cyclocondensation.

General Experimental Protocol

This protocol provides a general framework for the synthesis of 3,5-disubstituted-1,2,4-triazines. Specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

-

Amidrazone (1.0 eq)

-

1,2-Dicarbonyl compound (1.0 eq)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Optional: Acid or Base catalyst

Procedure:

-

Dissolve the amidrazone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If required, add a catalytic amount of acid (e.g., acetic acid) or base.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Specific Example: Synthesis of 3,5-Diphenyl-1,2,4-triazine

This protocol details the synthesis of 3,5-diphenyl-1,2,4-triazine from benzamidrazone and benzil.

Materials:

-

Benzamidrazone (1.35 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (50 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzamidrazone in 50 mL of ethanol.

-

Add benzil to the solution and stir to dissolve.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 3,5-diphenyl-1,2,4-triazine, will precipitate as a crystalline solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain pure 3,5-diphenyl-1,2,4-triazine.

One-Pot Synthesis from Amides, 1,2-Diketones, and Hydrazine Hydrate

A highly efficient one-pot procedure allows for the synthesis of substituted 1,2,4-triazines directly from amides, 1,2-diketones, and hydrazine hydrate in the presence of a base. This method avoids the need to pre-synthesize and isolate the amidrazone intermediate.

General Experimental Protocol

Materials:

-

Amide (e.g., Benzamide, Acetamide) (1.0 eq)

-

1,2-Diketone (e.g., Benzil) (1.0 eq)

-

Sodium tert-butoxide (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Benzene or THF (solvent)

-

Ethanol

Procedure:

-

To a stirred solution of sodium tert-butoxide in dry benzene or THF at room temperature, add a solution of the amide in the same solvent.

-

Add the 1,2-diketone to the mixture. A jelly-like mass may form.

-

Add a small amount of ethanol to dissolve the mixture.

-

Add hydrazine hydrate and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Troubleshooting and Purification

Regioisomer Formation

A common challenge in the synthesis of 3,5-disubstituted-1,2,4-triazines arises when using unsymmetrical 1,2-dicarbonyl compounds. The reaction can lead to the formation of a mixture of two regioisomers (e.g., 3,5- and 3,6-disubstituted-1,2,4-triazines), which can be difficult to separate.[2]

Strategies to Control Regioselectivity:

-

Reaction Conditions: The polarity of the solvent and the reaction temperature can influence the regioselectivity. Less polar solvents at lower temperatures may favor the formation of one isomer over the other.[2]

-

Steric Hindrance: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.[2]

Differentiation of Isomers: The two regioisomers can often be distinguished using ¹H NMR spectroscopy. For 3,5-disubstituted-1,2,4-triazines, the proton at the C6 position typically resonates at a lower field (further downfield) compared to the proton at the C5 position in 3,6-disubstituted isomers.

Hydrolysis

The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of degradation products.[2]

Minimization Strategies:

-

pH Control: Use mild reaction and work-up conditions. If acidic or basic conditions are necessary, they should be as gentle and brief as possible.

-

Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

-

Temperature: Avoid excessive heating during purification steps.

Purification Techniques

-

Recrystallization: This is often the most effective method for purifying solid 1,2,4-triazine derivatives. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient of hexane and ethyl acetate is a common eluent system.

-

Semi-preparative HPLC: In cases where regioisomers are inseparable by other means, semi-preparative HPLC can be a powerful tool for obtaining pure compounds.[2]

Data Summary

The following table summarizes typical yields for the synthesis of various 3,5-disubstituted-1,2,4-triazines using the cyclocondensation method.

| R3 Substituent | R5 Substituent | 1,2-Dicarbonyl | Amidrazone | Typical Yield (%) |

| Phenyl | Phenyl | Benzil | Benzamidrazone | 85-95 |

| 4-Chlorophenyl | Phenyl | 4-Chlorobenzil | Benzamidrazone | 80-90 |

| Methyl | Phenyl | Phenylglyoxal | Acetamidrazone | 60-75 |

| Phenyl | Methyl | 1-Phenyl-1,2-propanedione | Benzamidrazone | Mixture of regioisomers |

Conclusion

The synthesis of 3,5-disubstituted-1,2,4-triazines is a well-established field with robust and versatile methodologies. The cyclocondensation of amidrazones with 1,2-dicarbonyl compounds remains the cornerstone of this area, providing reliable access to a wide array of derivatives. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively optimize reaction conditions to achieve high yields and purity of their target compounds. The protocols and troubleshooting guidance provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Technical Support.

- Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(8), 4229–4238.

-

Nagy, V., Dobi, Z., & Somsák, L. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7855. [Link]

-

Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

-

Wu, S., et al. (2017). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 7(1), 1-5. [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 3,5-Dichloro-1,2,4-triazine

Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide range of compounds with diverse therapeutic applications, including as anticancer, antiviral, and antidepressant agents.[1][2][3] The functionalization of the triazine ring is crucial for modulating the pharmacological and physicochemical properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized 1,2,4-triazines, enabling the formation of carbon-carbon bonds under relatively mild conditions.[4]

This application note provides a comprehensive guide to the Suzuki coupling of 3,5-dichloro-1,2,4-triazine, a readily available and versatile starting material. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both selective mono-arylation and exhaustive di-arylation, and offer a troubleshooting guide to address common experimental challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[5] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3,5-dichloro-1,2,4-triazine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Regioselectivity in the Coupling of 3,5-Dichloro-1,2,4-triazine

A key consideration in the functionalization of 3,5-dichloro-1,2,4-triazine is the regioselectivity of the coupling reaction. While direct studies on this specific substrate are limited, strong evidence from the analogous 3,5-dichloro-1,2,4-thiadiazole system suggests that the reactivity of the two chlorine atoms can be differentiated by controlling the reaction temperature. It is postulated that the chlorine at the 5-position is more susceptible to substitution under milder conditions, likely due to the electronic influence of the adjacent nitrogen atoms.

This temperature-dependent regioselectivity allows for a sequential coupling strategy, enabling the synthesis of both mono- and di-arylated 1,2,4-triazines with different aryl groups.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki coupling of the closely related 3,5-dichloro-1,2,4-thiadiazole and serve as a robust starting point for the functionalization of 3,5-dichloro-1,2,4-triazine. Optimization may be required for specific substrates.

Protocol 1: Selective Mono-Arylation of 3,5-Dichloro-1,2,4-triazine

This protocol is designed to selectively substitute one chlorine atom, yielding a 3-chloro-5-aryl-1,2,4-triazine.

Materials:

-

3,5-Dichloro-1,2,4-triazine

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

2M Aqueous K₂CO₃ solution

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1,2,4-triazine (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous toluene (4 mL) via syringe.

-

In a separate flask, dissolve the arylboronic acid (1.1 mmol) in anhydrous methanol (1 mL).

-

Add the arylboronic acid solution to the reaction mixture via syringe.

-

Finally, add a deaerated 2M aqueous solution of K₂CO₃ (1 mL) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-aryl-1,2,4-triazine.

Protocol 2: Di-Arylation of 3,5-Dichloro-1,2,4-triazine

This protocol is designed for the exhaustive substitution of both chlorine atoms, yielding a 3,5-diaryl-1,2,4-triazine. This can be performed as a one-pot reaction from the dichloro starting material or as a second step following the mono-arylation.

Materials:

-

3,5-Dichloro-1,2,4-triazine or 3-chloro-5-aryl-1,2,4-triazine

-

Arylboronic acid (2.2 equivalents for one-pot; 1.1 equivalents for sequential)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

2M Aqueous K₂CO₃ solution

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Follow steps 1-6 of Protocol 1, using 2.2 equivalents of the arylboronic acid if starting from 3,5-dichloro-1,2,4-triazine. If starting from a mono-arylated triazine, use 1.1 equivalents of the second arylboronic acid.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-